N-(4-methylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-(4-methylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenyl group attached to the acetamide nitrogen and a phenylamino-substituted thiazole ring at the C2 position. This compound belongs to a broader class of biologically active molecules where structural variations in substituents significantly influence physicochemical properties, binding affinities, and pharmacological activities.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)19-17(22)11-16-12-23-18(21-16)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBQRXGAGKWRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of p-Phenylenediamine
The synthesis begins with the protection of p-phenylenediamine (PPD) using tert-butyloxycarbonyl (BOC) groups. Reacting PPD with 0.5 equivalents of di-tert-butyl dicarbonate (BOC₂O) in dichloromethane (DCM) yields mono-BOC-protected NH₂-Ph-NH-BOC (63% yield).
Acetamide Formation
The protected intermediate is acylated with acetyl chloride in the presence of triethylamine (Et₃N) to form RCONH-Ph-NH-BOC . Acidic deprotection (e.g., HCl/EtOAc) generates 4-amino-N-phenylacetamide intermediates.
Isothiocyanate Synthesis
The amino group is converted to isothiocyanate using carbon disulfide (CS₂) and BOC₂O. This step involves forming a dithiocarbamate intermediate, which is desulfurized to yield the isothiocyanate.
Thiourea and Thiazole Formation
Condensation of the isothiocyanate with ammonia produces thiourea, which undergoes cyclization with α-bromophenylethanones (prepared via bromination of acetophenones) to form the thiazole ring. This step is critical for introducing the 2-phenylamino substituent.
Table 1: Optimization of Thiazole Cyclization
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | Dry ethanol | 89% | |
| Temperature | 50°C | 14% → 89% | |
| Catalyst | Triethylamine (Et₃N) | Reduced byproducts |
Alternative Method: Steglich Esterification
A modified approach involves coupling preformed thiazole-acetic acid derivatives with 4-methylphenylamine via Steglich esterification:
Synthesis of Thiazole-Acetic Acid Intermediate
4,7-Dichloroquinoline reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid in ethanol at 50°C to form 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid (89% yield).
Coupling with 4-Methylphenylamine
The acetic acid intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. Reaction with 4-methylphenylamine yields the target acetamide after purification.
Mechanistic Insights and Challenges
Regioselectivity in Thiazole Formation
The cyclization step favors 4-arylthiazole formation due to the electronic effects of the phenylamino group, which directs nucleophilic attack at the α-carbon of the α-bromoketone. Competing pathways (e.g., 5-arylthiazole formation) are suppressed using ethanol as the solvent.
Byproduct Mitigation
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Di-BOC Protection : Using 0.5 equivalents of BOC₂O minimizes di-BOC-protected byproducts during the initial PPD protection.
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Solvent Purity : Anhydrous ethanol reduces hydrolysis of intermediates, improving yields from 6% to 89%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 337.4 [M+H]⁺ matches the theoretical mass of C₁₉H₁₉N₃OS.
Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Assignment | Source |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.36 (d, J = 4.61 Hz) | Thiazole H3 proton | |
| IR (KBr) | 1705 cm⁻¹ | Acetamide C=O stretch | |
| HRMS | 337.1342 [M+H]⁺ | Molecular ion confirmation |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules. Biology: It serves as a potential inhibitor in biochemical assays, helping to study enzyme activities. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: Its unique properties make it useful in the manufacturing of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, whether in a biological system or an industrial application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The N-arylacetamide moiety is a critical pharmacophore. Substituents on the phenyl ring modulate solubility, steric interactions, and electronic effects:
Key Observations :
Variations on the Thiazole Ring
The 2-(phenylamino)-1,3-thiazol-4-yl group is a common scaffold. Modifications here affect hydrogen bonding and π-π stacking interactions:
Key Observations :
- Methanesulfonyl or hydroxyl substituents (e.g., ) enhance polarity, impacting solubility and target engagement.
- Mirabegron exemplifies how 2-amino-thiazole derivatives can achieve clinical relevance through specific receptor interactions .
Pharmacological Profiles:
- Mirabegron (MBG): Acts as a β3-adrenergic receptor agonist with a molecular weight of 396.51 g/mol. Its 2-amino-thiazole core and hydroxy-phenylethylamine side chain are critical for receptor binding .
- N-(2-methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide: The sulfonyl group may confer anti-inflammatory or protease inhibitory activity, though specific data are lacking .
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-methylphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a complex organic compound featuring a thiazole ring and an acetamide moiety. Its structural characteristics suggest significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Structural Overview
The compound's structure is defined by:
- Thiazole Ring : Known for its role in various pharmacological applications.
- Acetamide Group : Enhances solubility and bioavailability.
- Phenylamino Substituent : Imparts additional biological activity.
Biological Activities
This compound has been associated with several biological activities:
1. Antitumor Activity
Thiazole derivatives are often linked to anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that thiazole-based compounds can induce apoptosis in cancer cells, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity. Similar thiazole derivatives have been effective against bacterial strains, suggesting that this compound may also possess such properties. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Gewald Reaction : This method involves the condensation of sulfur with α-methylene carbonyl compounds to form aminothiophene derivatives.
- Multi-step Synthesis : Involves the sequential introduction of functional groups to build the desired structure.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, highlighting the compound's potential as an anticancer agent.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Compound X | HT29 | 0.75 ± 0.10 |
| Compound Y | MCF7 | 0.50 ± 0.05 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with a similar thiazole structure exhibited comparable efficacy to standard antibiotics.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity patterns (e.g., thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm confirm amide C=O stretching .
- HPLC : Reverse-phase C18 columns (acetonitrile:water gradient) assess purity (>95% required for biological assays) .
What strategies are recommended for resolving contradictions in reported biological activity data for thiazole-containing acetamide derivatives?
Advanced Research Question
- Standardized assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .
- Structural analogs : Compare bioactivity across derivatives with systematic modifications (e.g., substituents on the phenyl ring) to identify pharmacophores .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to distinguish true activity from experimental noise .
How should researchers design in vitro assays to evaluate the antimicrobial or anticancer potential of this compound?
Advanced Research Question
- Antimicrobial assays :
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer assays :
- MTT assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
- Selectivity index : Compare IC values against non-cancerous cells (e.g., HEK293) .
What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding mode persistence .
- QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste handlers .
How can the stability of this compound under various storage conditions be systematically evaluated?
Advanced Research Question
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- Analytical monitoring : Track decomposition via HPLC peak area reduction and LC-MS identification of degradants .
- Long-term stability : Store aliquots at –20°C (desiccated) and assay monthly for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
